5-Benzyloxyindole
Overview
Description
5-Benzyloxyindole is an organic compound with the molecular formula C15H13NO. It is a derivative of indole, where a benzyl group is attached to the oxygen atom at the 5-position of the indole ring. This compound is known for its applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
5-Benzyloxyindole is a chemical reagent used in the preparation of indole and quinoline carbothioic acid amide derivatives . It is also used in various Friedel-Crafts alkylation reactions . .
Mode of Action
This compound is a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes . It is also a reactant in selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions . Furthermore, it is used in metal-free Friedel-Crafts alkylation reactions .
Biochemical Pathways
It is known to be used in the preparation of protein kinase (pkc) inhibitors , which suggests that it may influence pathways involving protein kinases.
Result of Action
It is known to be used in the preparation of protein kinase (pkc) inhibitors , suggesting that it may have effects on cellular signaling pathways.
Action Environment
It is recommended to store the compound at 4°c and protect it from light , indicating that temperature and light exposure may affect its stability.
Biochemical Analysis
Biochemical Properties
It is known to be used as a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes . It is also used in selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions .
Cellular Effects
The specific cellular effects of 5-Benzyloxyindole are not well-studied. Indole derivatives have been shown to have various effects on cells. For example, indole and its derivatives can suppress bacterial pathogenesis by inhibiting quorum sensing and virulence factor production
Molecular Mechanism
It is known that indole derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings is limited. It is known that the compound is stable under normal conditions
Metabolic Pathways
Indole and its derivatives are known to be involved in various metabolic pathways, including the tryptophan-kynurenine pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Benzyloxyindole can be synthesized through several methods. One common method involves the reduction of 4-benzyloxy-2-(2-pyrrolidinylvinyl)nitrobenzene using hydrogen in the presence of 5% rhodium on charcoal and iron (II) acetate in tetrahydrofuran at room temperature for 9 hours . Another method involves the regioselective preparation of CF3-β-tryptamine derivatives via base-free thermal ring-opening reaction of N-nosyl-2-CF3-aziridine with indoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of catalysts and specific reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyloxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different indole derivatives.
Substitution: It participates in substitution reactions, such as Friedel-Crafts alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: Lewis acids like aluminum chloride are often used in Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced indole derivatives.
Substitution: Alkylated or acylated indole compounds.
Scientific Research Applications
5-Benzyloxyindole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 5-Hydroxyindole
- 7-Benzyloxyindole
- 6-Bromoindole
- 5-Fluoroindole
- 5-Iodoindole
Comparison: 5-Benzyloxyindole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. For example, 7-Benzyloxyindole has been shown to attenuate the virulence of Staphylococcus aureus, whereas this compound is more commonly used in synthetic chemistry and medicinal applications .
Properties
IUPAC Name |
5-phenylmethoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-10,16H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQLPDZCNSVBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153285 | |
Record name | Indole, 5-benzyloxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215-59-4 | |
Record name | 5-Benzyloxyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzyloxyindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1215-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole, 5-benzyloxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-benzyloxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BENZYLOXYINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCI4Z02E1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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